2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
Description
This compound features a hybrid structure combining a 2-hydroxy-3,4-dihydroquinoline moiety linked via an acetamide bridge to a 4-methoxyindole-substituted ethyl group. Such hybrid architectures are common in medicinal chemistry, aiming to synergize the pharmacological properties of quinoline (e.g., antimalarial, anticancer) and indole (e.g., CNS modulation, enzyme inhibition) scaffolds .
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C22H23N3O4/c1-28-20-4-2-3-19-17(20)9-11-25(19)12-10-23-22(27)14-29-16-7-5-15-6-8-21(26)24-18(15)13-16/h2-5,7,9,11,13H,6,8,10,12,14H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
LVNRWUCMSQCIEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)COC3=CC4=C(CCC(=O)N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Methoxy-N-(3-Chloropropionyl)aniline (3-MPCA)
7-HQ is synthesized via cyclization of 3-MPCA under Lewis acid catalysis (e.g., AlCl₃). This method avoids the toxicity of 3-HPCA (3-hydroxyphenyl-3-chloropropionamide) and achieves moderate yields.
Mechanism : Intramolecular cyclization of 3-MPCA under AlCl₃ catalysis forms the dihydroquinolinone ring. Competing intermolecular reactions reduce yields, necessitating optimization of stoichiometry and solvent.
Indole-Ethylamine Side Chain Synthesis
Alkylation of 4-Methoxyindole
The indole-ethylamine moiety is prepared by introducing a 2-(ethylamine) group to 4-methoxyindole. Key steps include:
-
Ethyl Bromide Alkylation : Direct alkylation of 4-methoxyindole with ethyl bromide under basic conditions (e.g., NaH in DMF).
-
Amine Formation : Conversion of the ethyl group to an amine via nucleophilic substitution or reduction.
Note : Direct alkylation of indole’s 1-position is challenging due to low reactivity. Alternative methods involve using directing groups or coupling reactions.
Coupling Reactions: Acetamide Linker Formation
Chloroacetamide Intermediate
The acetamide linker is introduced by reacting 7-HQ with chloroacetyl chloride, forming 2-chloroacetamide. Subsequent displacement of the chloride with the indole-ethylamine completes the coupling.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 7-HQ + ClCH₂COCl → 2-Chloroacetamide | Pyridine, DCM, 0°C | N/A | |
| 2-Chloroacetamide + Indole-ethylamine → Target Compound | K₂CO₃, DMF, 70°C | 70% (estimated) |
Mechanism : Nucleophilic acyl substitution at the chloroacetamide group by the indole-ethylamine amine.
Alternative Routes and Challenges
Alkylation Prior to Acylation
An alternative strategy involves alkylating 7-HQ with 2-(4-methoxyindol-1-yl)ethyl bromide first, followed by acylation. However, steric hindrance and competing side reactions may reduce efficiency.
Challenges in Indole Functionalization
-
Regioselectivity : Alkylation at the indole’s 1-position requires specific directing groups.
-
Oxidation Sensitivity : Dihydroquinolinone and indole moieties are prone to oxidation, necessitating inert atmospheres.
Comparative Analysis of Synthetic Routes
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the quinoline and indole moieties can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of quinoline-2,4-dione and indole-2,3-dione derivatives.
Reduction: Formation of quinoline-2,4-diol and indole-2,3-diol derivatives.
Substitution: Formation of various substituted quinoline and indole derivatives depending on the nucleophile used.
Scientific Research Applications
Neurodegenerative Disease Treatment
Recent studies have highlighted the potential of compounds containing the dihydroquinoline structure in treating neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives of 3,4-dihydroquinolinone have shown promise as dual-target inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in the pathophysiology of Alzheimer's disease .
Key Findings:
- Inhibition Potency : Compounds similar to 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide have been reported to exhibit significant inhibition against AChE and MAO enzymes, with IC50 values indicating strong efficacy .
- Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier is critical for neurotherapeutics. Studies suggest that compounds with similar structures can effectively penetrate this barrier, making them suitable candidates for treating central nervous system disorders .
Antioxidant and Antitumor Activities
The incorporation of dithiocarbamate structures alongside dihydroquinoline cores has been linked to antioxidant and antitumor activities. These compounds have demonstrated the potential to scavenge free radicals and inhibit tumor cell proliferation in vitro .
Case Studies:
- A study involving various quinoline derivatives found that specific modifications led to enhanced antioxidant properties, suggesting that similar modifications in this compound could yield compounds with improved therapeutic profiles .
Cholinergic Modulation
Research indicates that compounds with the quinoline scaffold can act as modulators of cholinergic signaling pathways. This modulation is particularly relevant for enhancing cognitive functions and mitigating symptoms associated with cognitive decline .
Mechanism Insights:
The interaction with AChE not only inhibits enzyme activity but also enhances acetylcholine availability at synapses, which is vital for learning and memory processes.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
2-(1H-Indol-3-yl)-N-(4-(Octyloxy)phenyl)acetamide ()
- Structure : Indole-3-acetamide with a lipophilic octyloxy phenyl group.
- However, the absence of a quinoline moiety may limit multi-target engagement.
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide ()
- Structure : Dihydroindole with a hydroxy-oxo group and acetamide side chain.
- Activity: No cytotoxicity against SMMC-7721 (hepatoma) or HeLa (cervical cancer) cells .
2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide ()
- Structure : Indomethacin-derived indole acetamide with a phenethyl group.
- Activity : Selective COX-2 inhibitor (IC₅₀ = 0.03 µM) but metabolically unstable due to P450-mediated oxidation .
- Comparison : The 4-methoxy group in the target compound may reduce metabolic lability compared to the phenethyl group, as methoxy groups often undergo slower O-demethylation.
Pharmacological and Metabolic Insights
Activity Trends
- Indole Derivatives: Substituents on the indole ring (e.g., methoxy, chloro) dictate target selectivity. For example: 4-Methoxyindole (target compound) may favor serotonin receptor modulation or kinase inhibition .
- Quinoline Hybrids: The 2-hydroxy-3,4-dihydroquinoline group in the target compound could confer antioxidant or antimalarial activity, as seen in related dihydroquinolines .
Metabolic Stability
- Target Compound: Predicted metabolic pathways include O-demethylation of the 4-methoxyindole (via CYP3A4/2D6) and oxidation of the dihydroquinoline ring .
- Comparison: ’s compound underwent rapid microsomal degradation due to phenethyl oxidation, whereas fluorophenyl or pyridinyl analogs showed improved stability . The dihydroquinoline’s partial saturation may slow oxidative metabolism compared to fully aromatic quinolines .
Data Tables: Structural and Functional Comparison
Table 1. Structural and Pharmacological Profiles
| Compound Name | Molecular Formula | Key Features | Biological Activity | Metabolic Pathways |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₅N₃O₄ | Dihydroquinoline, 4-methoxyindole | Hypothetical: Kinase inhibition | O-demethylation, quinoline oxidation |
| 2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide | C₂₄H₂₈N₂O₂ | Octyloxy phenyl | α-Amylase inhibition (IC₅₀ = 12.8 µM) | Hydroxylation of octyl chain |
| N-[2-(2-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide | C₁₃H₁₄ClN₂O₂ | Chloro, methoxy substituents | Not reported | Dechlorination, O-demethylation |
| 2-(1-(4-Chlorobenzoyl)-5-methoxyindol-3-yl)-N-phenethyl-acetamide | C₂₆H₂₂ClN₂O₃ | Chlorobenzoyl, phenethyl | COX-2 inhibition (IC₅₀ = 0.03 µM) | Phenethyl oxidation |
Table 2. Metabolic Stability Predictions
Biological Activity
The compound 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a novel synthetic derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 407.42 g/mol. It features a quinoline core linked to an indole moiety, which is significant for its biological interactions.
Structural Representation
| Component | Structure |
|---|---|
| Quinoline | Quinoline |
| Indole | Indole |
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of key enzymes involved in neurotransmission and metabolic processes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.
Enzyme Inhibition Studies
In a study assessing the inhibitory effects on human recombinant AChE and BuChE, the compound demonstrated significant inhibition at concentrations of 1 µM and 10 µM. The results highlighted:
- AChE Inhibition : Approximately 88-95% inhibition at 10 µM.
- BuChE Inhibition : Moderate inhibition ranging from 45-65% at the same concentration .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the quinoline and indole moieties can significantly influence the compound's potency. For instance, variations in substituents on the indole ring have been correlated with enhanced inhibitory activity against AChE .
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative disease management .
- Antimicrobial Activity : Another investigation into quinoline derivatives indicated that modifications could lead to enhanced antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related quinoline derivatives was conducted:
Q & A
Basic Question: How can the synthesis of this compound be optimized for improved yield and purity?
Answer:
Synthetic optimization should focus on stepwise modifications, such as adjusting reaction stoichiometry, temperature, and catalyst systems. For example, acetylation steps (as in analogous acetamide derivatives) benefit from controlled reagent addition (e.g., acetyl chloride in dichloromethane) and iterative base addition (e.g., Na₂CO₃) to neutralize HCl byproducts, preventing side reactions . Purification via silica gel chromatography (gradient elution: 0–8% MeOH in CH₂Cl₂) followed by recrystallization (ethyl acetate) enhances purity. Monitoring intermediates with ESI/APCI(+) mass spectrometry ensures structural fidelity at each step .
Basic Question: What analytical techniques are critical for validating the compound’s structural integrity?
Answer:
- 1H/13C NMR : Assign peaks using δ values (e.g., δ 7.69 ppm for indole NH protons, δ 2.14 ppm for acetyl groups) and coupling constants (e.g., J = 8.4 Hz for aromatic protons) to confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 347) and isotopic patterns .
- FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹ for acetamide) .
Advanced Question: How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Answer:
- Variable Substituents : Synthesize analogs with modifications to the quinoline (e.g., hydroxyl vs. methoxy groups) or indole (e.g., 4-methoxy vs. halogenated) moieties .
- Biological Assays : Test analogs in in vitro models (e.g., antimicrobial MIC assays, kinase inhibition) to correlate substituent changes with activity shifts. For example, replacing cyclopentyl with cycloheptyl groups in similar compounds alters ligand-receptor binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., Keap1-Nrf2) .
Advanced Question: How can conflicting data on biological activity be reconciled across studies?
Answer:
- Standardize Assay Conditions : Control variables such as cell line passage number, serum concentration, and incubation time. For example, discrepancies in cytotoxicity may arise from varying ATP-based vs. resazurin-based viability assays .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for batch effects or solvent differences (e.g., DMSO concentration thresholds) .
Advanced Question: What methodologies are recommended for assessing environmental fate and ecotoxicological impacts?
Answer:
- Environmental Partitioning : Measure logP (octanol-water) to predict bioavailability. Use HPLC-MS to quantify degradation products in simulated aquatic systems (pH 7–9, 25°C) .
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (OECD 202) or algal growth inhibition (OECD 201), comparing EC₅₀ values to regulatory thresholds .
Basic Question: What strategies ensure accurate quantification in pharmacokinetic studies?
Answer:
- UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/acetonitrile). Validate methods per FDA guidelines (precision ±15%, LLOQ ≤1 ng/mL) .
- Internal Standards : Deuterated analogs (e.g., d₃-acetamide) minimize matrix effects in plasma/brain homogenates .
Advanced Question: How to design in vivo models for studying neuroprotective or anticancer effects?
Answer:
- Animal Models : Use transgenic mice (e.g., Nrf2-knockout) to evaluate oxidative stress modulation . Dose orally (10–50 mg/kg) and monitor biomarkers (e.g., glutathione levels via LC-MS).
- Xenograft Studies : Implant human cancer cells (e.g., HCT-116 colorectal) subcutaneously in nude mice; assess tumor volume inhibition and apoptosis markers (caspase-3 activation) .
Advanced Question: What statistical approaches address variability in experimental replicates?
Answer:
- Randomized Block Designs : Assign treatments to minimize spatial/temporal biases (e.g., harvest season effects in plant-based assays) .
- ANOVA with Tukey’s HSD : Compare means across ≥3 groups; report effect sizes (η²) to quantify variance explained by treatments .
Advanced Question: How to implement high-throughput screening (HTS) for identifying molecular targets?
Answer:
- Assay Design : Use ARE-luciferase reporter cells (e.g., HEK293T) to screen for Nrf2 pathway activation. Normalize data to positive controls (e.g., sulforaphane) .
- Hit Validation : Confirm actives via dose-response curves (IC₅₀/EC₅₀) and counter-screens (e.g., cytotoxicity in HepG2) to exclude false positives .
Advanced Question: What strategies improve solubility and bioavailability for in vivo applications?
Answer:
- Prodrug Design : Introduce phosphate esters at the hydroxyl group for enhanced aqueous solubility, with enzymatic cleavage in target tissues .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) using emulsification-solvent evaporation; characterize release kinetics in simulated gastric fluid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
